1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
Properties
IUPAC Name |
1,8,8-trimethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2)9-12-15(13(24)10-20)14(11-7-5-4-6-8-11)16-17(21-12)23(3)19(26)22-18(16)25/h4-8,14,21H,9-10H2,1-3H3,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHWKDFDBLLYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC=CC=C4)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions starting from readily available precursors. The process may include:
Formation of the Quinoline Ring: : This step could involve a Povarov reaction where an aniline derivative reacts with an aldehyde and an alkene to form a tetrahydroquinoline structure.
Introduction of Methyl and Phenyl Groups:
Cyclization and Oxidation: : The final steps may involve cyclization to form the pyrimidoquinoline structure and oxidation to achieve the desired trione functionality.
Industrial Production Methods
While the laboratory-scale synthesis focuses on small quantities and precise conditions, industrial production would optimize these methods for scalability and cost-effectiveness. Catalysts and optimized reaction conditions are crucial for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the compound.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, often influenced by the presence of electron-donating or electron-withdrawing groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenation reagents such as chlorine or bromine, typically in the presence of a catalyst like ferric chloride.
Major Products
The reactions yield various derivatives that can be structurally characterized using spectroscopy techniques like NMR and mass spectrometry.
Scientific Research Applications
The compound 1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a member of the pyrimidoquinoline family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science. This article explores its applications based on available research findings.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrimidoquinoline derivatives. For instance, compounds similar to This compound have demonstrated significant antiproliferative effects against various cancer cell lines. Research indicates that these compounds can inhibit the growth of human cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The antimicrobial activity of pyrimidoquinoline derivatives has also been a focal point in research. Various studies have reported that these compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, structural modifications have led to enhanced activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, making them potential candidates for developing new antimicrobial agents .
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may possess neuroprotective properties. Studies have indicated that certain analogs can protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Photovoltaic Materials
The unique electronic properties of pyrimidoquinoline derivatives make them suitable for applications in organic photovoltaic devices. Their ability to act as electron donors or acceptors can enhance the efficiency of solar cells by improving charge transport properties .
Organic Light Emitting Diodes (OLEDs)
Research has highlighted the potential use of these compounds in OLEDs due to their luminescent properties. The incorporation of pyrimidoquinoline structures into OLED materials can lead to improved brightness and stability of the devices .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer potential of various pyrimidoquinoline derivatives, This compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of synthesized derivatives against common bacterial strains. The findings indicated that modifications at specific positions on the pyrimidoquinoline ring significantly enhanced antibacterial efficacy.
Case Study 3: Photovoltaic Application
Research into the use of pyrimidoquinoline derivatives in photovoltaic applications revealed promising results regarding their charge transport capabilities. Devices incorporating these compounds showed improved power conversion efficiencies compared to traditional materials.
Mechanism of Action
The compound's effects are mediated through its interactions with molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by binding to their active sites, thereby modulating biological pathways. Detailed studies using molecular docking and dynamic simulations reveal the precise binding interactions and conformational changes induced upon binding.
Comparison with Similar Compounds
Similar Compounds
1,8,8-trimethyl-5-phenylquinoline-2,4-dione
5-phenylpyrimido[4,5-b]quinoline
1,8,8-trimethylquinoline derivatives
Comparison and Uniqueness
1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione stands out due to its tetrahydropyrimido ring system, which provides distinct reactivity and interaction profiles compared to other quinoline and pyrimidine derivatives
Exploring the depths of this compound showcases the nuanced interplay between structure and function that drives scientific innovation. Have you encountered other fascinating compounds in your research or interests?
Biological Activity
1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound belongs to a class of pyrimidoquinoline derivatives characterized by a complex structure that includes a tetrahydropyrimidine core. The molecular formula is with a molecular weight of approximately 318.39 g/mol.
Synthesis
The synthesis of this compound often involves multi-step reactions that incorporate various reagents and catalysts. For instance, one method utilizes ionic liquids as solvents to facilitate the reaction between aldehydes and amines in the presence of specific catalysts .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrimidoquinoline exhibit significant antimicrobial activity. For example:
- Antibacterial Activity : The compound has shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro tests revealed minimum inhibitory concentrations (MIC) ranging from 0.35 to 0.63 µM against certain pathogens .
- Antifungal Activity : The antifungal properties were also notable, with effective inhibition against Candida albicans and other fungal strains .
Anticancer Potential
Research indicates that this compound may possess anticancer properties:
- Cell Line Studies : In vitro assays demonstrated cytotoxic effects on multiple cancer cell lines. For instance, compounds derived from this scaffold exhibited IC50 values as low as 11 µM against specific cancer cell lines such as SK-N-SH .
- Mechanism of Action : The anticancer activity is hypothesized to involve the inhibition of topoisomerases and modulation of apoptotic pathways .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has shown potential as an anti-inflammatory agent. Studies have reported that certain derivatives can act as antagonists for transient receptor potential vanilloid (TRPV1), which plays a crucial role in pain and inflammation pathways .
Research Findings
| Activity | Tested Strains/Cell Lines | IC50/MIC Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.35 - 0.63 µM |
| Antifungal | Candida albicans | 0.35 - 0.63 µM |
| Anticancer (SK-N-SH) | Various cancer cell lines | 11 µM |
| Anti-inflammatory | TRPV1 antagonist | IC50 = 24 ± 2 nM |
Case Studies
- Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of several pyrimidoquinoline derivatives against common pathogens. The results indicated a strong correlation between structural modifications and enhanced biological activity .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of these compounds on human cancer cell lines. The findings highlighted the potential for developing new anticancer therapies based on this scaffold .
Q & A
Q. What synthetic strategies are effective for synthesizing pyrimido[4,5-b]quinoline-trione derivatives?
Answer: The synthesis typically involves cycloaddition or tandem reactions. For example, hydrazonoyl halides react with pyrimidine-thione precursors to form fused heterocycles via 1,3-dipolar cycloaddition. Key steps include:
- Regioselective cyclization : Use DMSO-d6 or DMF as solvents to stabilize intermediates and control regiochemistry .
- Functionalization : Substituents (e.g., phenyl, methyl groups) are introduced via nucleophilic substitution or condensation. For instance, 5-phenyl derivatives are synthesized by reacting aryl hydrazines with carbonyl precursors .
- Purification : Column chromatography (silica gel, CHCl3/MeOH) and recrystallization yield pure compounds (e.g., 54.7% yield for 5g) .
Q. How are structural and purity characteristics validated for this compound class?
Answer: Multi-technique validation is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Methyl groups appear as singlets (δ 3.26–3.45 ppm), aromatic protons as multiplet/doublet signals (δ 7.20–8.29 ppm) .
- IR : Confirm carbonyl (1665–1748 cm⁻¹) and NH (3120–3486 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 410 for C₁₈H₁₆N₆O₅) validate molecular weight .
- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios (e.g., C: 55.61% calc. vs. 55.5% found) .
Advanced Research Questions
Q. How can computational modeling optimize substituent effects on bioactivity?
Answer: DFT calculations (B3LYP/6-31G(d,p)) predict geometric and electronic properties:
- Bond angles/dihedral angles : Correlate with experimental XRD data to validate substituent positioning .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps indicate reactivity; electron-withdrawing groups (e.g., Cl, F) lower gaps, enhancing antimicrobial activity .
- Docking studies : Simulate binding to biological targets (e.g., mutant SOD1 in neurodegenerative disease models) .
Q. How are contradictions in thermodynamic data resolved during reaction optimization?
Answer: Conflicting ΔrH° values (e.g., -51.8 kJ/mol vs. +80.8 kJ/mol for trimerization) arise from solvent and phase differences:
- Solvent effects : Diglyme stabilizes intermediates, lowering enthalpy, while solid-phase reactions show endothermicity due to lattice energy .
- Calorimetry (Cm) : Use adiabatic calorimeters to measure precise ΔrH° under controlled conditions .
- Kinetic vs. thermodynamic control : Adjust temperature (e.g., 0–330 K) to favor desired pathways .
Q. What methodologies assess bioactivity, and how are SAR trends interpreted?
Answer:
- Antimicrobial assays : Broth dilution (MIC) against S. aureus and E. coli; derivatives with electron-deficient aryl groups show enhanced activity (e.g., 5f MIC = 8 µg/mL) .
- Anti-aggregation assays : Monitor mutant SOD1 aggregation inhibition (EC₅₀ = 0.68 µM for compound 10) using Thioflavin-T fluorescence .
- SAR trends :
Q. How are regioselectivity issues addressed in 1,3-dipolar cycloadditions?
Answer:
- Steric effects : Bulky substituents (e.g., 8,8-dimethyl) direct cycloaddition to less hindered positions .
- Electronic effects : Electron-rich dipolarophiles favor nucleophilic attack at electrophilic carbons.
- Solvent screening : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving regioselectivity (85:15 product ratio) .
Q. What strategies mitigate discrepancies in elemental analysis results?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
